Gpx4-IN-9

Ferroptosis Pancreatic Cancer GPX4 Inhibition

Most GPX4 inhibitors (e.g., ML210, ML162) rely on chloroacetamide warheads with suboptimal selectivity and PK. GPX4-IN-9 (Compound A16) features a sulfonyl ynamide electrophile validated by chemical proteomics for superior proteome-wide selectivity. • Broad potency: IC50 0.02-0.2 μM across cancer lines; 22 nM in AsPC-1 pancreatic cells. • In vivo efficacy: 10 mg/kg i.p. in AsPC-1 xenograft with confirmed tumor growth inhibition. • Ideal for chemical proteomics/ABPP-minimal off-targets ensure clean datasets. • Supplied with CoA; stable at ambient shipping.

Molecular Formula C26H21N3O2S2
Molecular Weight 471.6 g/mol
Cat. No. B12385466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-9
Molecular FormulaC26H21N3O2S2
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCN(C#C)S(=O)(=O)C1=CC=C(C=C1)CN(CC#C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C26H21N3O2S2/c1-4-18-29(19-20-10-16-23(17-11-20)33(30,31)28(3)5-2)22-14-12-21(13-15-22)26-27-24-8-6-7-9-25(24)32-26/h1-2,6-17H,18-19H2,3H3
InChIKeyATHNKGWONRDIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPX4-IN-9 Product Overview


GPX4-IN-9, also known as Compound A16, is a covalent inhibitor of glutathione peroxidase 4 (GPX4) featuring a sulfonyl ynamide electrophilic warhead. This compound was identified through phenotypic screening against pancreatic cancer cell lines and is specifically validated to target GPX4 under both in vitro and in vivo conditions, thereby inducing ferroptosis [1]. GPX4-IN-9 (CAS: 3032746-99-6; molecular formula: C26H21N3O2S2; molecular weight: 471.59) represents a structural departure from traditional chloroacetamide-based GPX4 inhibitors [2].

Workflow GPX4 inhibition validated by phenotypic screening
Selection Sulfonyl ynamide warhead, distinct from chloroacetamide class
Use Context Ferroptosis induction in cell and animal models

GPX4-IN-9 Critical Differentiators


Generic substitution of GPX4 inhibitors is inadvisable due to significant variability in potency, proteome-wide selectivity, and the nature of the reactive warhead. Most reported GPX4 inhibitors, including widely used tool compounds like ML210 and ML162, rely on chloroacetamide electrophiles, a class known for suboptimal selectivity and pharmacokinetic limitations [1]. In contrast, GPX4-IN-9 utilizes a distinct sulfonyl ynamide warhead that confers demonstrably superior potency and target selectivity, as verified by chemical proteomics. These differences directly impact experimental outcomes in cellular and in vivo models, making compound-specific selection critical for reproducible ferroptosis research.

GPX4-IN-9 (A16)
Sulfonyl ynamide warhead; reported selectivity and potency profile
Chloroacetamide-based GPX4 inhibitors (e.g., ML210, ML162)
May present different selectivity and PK profiles; potency may not transfer
Warhead chemistry differences may shift off-target engagement patterns
Reported cellular potency may not replicate across inhibitor classes
Pharmacokinetic suitability for in vivo studies may differ significantly

GPX4-IN-9 Quantitative Evidence


Cellular Potency in Pancreatic Cancer

GPX4-IN-9 (Compound A16) demonstrates significantly greater cytotoxic potency against the AsPC-1 pancreatic cancer cell line compared to its structural analogs. The compound inhibits cell proliferation with an IC50 of 22 nM . In contrast, a closely related analog from the same chemical series, Compound A15, exhibited an IC50 of 266 nM under identical screening conditions [1]. Furthermore, this potency is notable when benchmarked against the established GPX4 inhibitor ML210, which demonstrates an IC50 of 71 nM against HRASV12-expressing BJ fibroblasts in a standard viability assay .

Cellular Potency
Head-to-head
IC50 22 nM
Supports low nanomolar activity in AsPC-1 cells
CCK-8, 72 h; vs A15 (266 nM) and ML210 (71 nM)
Ferroptosis Pancreatic Cancer GPX4 Inhibition

Chemical Proteomics Selectivity

A key differentiator for GPX4-IN-9 is its proteome-wide selectivity, which was directly compared to established chloroacetamide-based inhibitors ML210 and ML162. Chemical proteomics investigations, specifically using competitive ABPP (activity-based protein profiling), demonstrated that A16 (GPX4-IN-9) exhibits superior selectivity, engaging fewer off-target proteins than ML210 and ML162 [1]. While the study states this as a qualitative superiority in selectivity, the experimental methodology provides a robust, comparative framework.

Proteomics Selectivity
Method context
Fewer off-targets than ML210/ML162
Reported higher selectivity by competitive ABPP
Qualitative assessment; data to verify
Chemical Proteomics Target Selectivity Covalent Inhibitor

Broad-Spectrum In Vitro Potency

GPX4-IN-9 demonstrates robust and consistent potency across a panel of diverse cancer cell lines, with reported IC50 values ranging from 0.02 to 0.2 μM (20 nM to 200 nM) . This broad-spectrum activity surpasses existing inhibitors like ML210 and ML162 in its ability to induce ferroptosis through GPX4 inhibition . For reference, the IC50 of ML210 for the DRD cell line is reported as 107 nM, which falls within the upper range of GPX4-IN-9's activity spectrum .

Broad-Spectrum Potency
Data to verify
IC50 0.02 – 0.2 μM
Reported potency range across cancer cell lines
Supplier data; independent validation advised
Ferroptosis Cytotoxicity Cell Line Panel

In Vivo Anticancer Activity

GPX4-IN-9 has demonstrated significant in vivo anticancer activity in an AsPC-1 xenograft mouse model. Administration of GPX4-IN-9 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection resulted in significant tumor growth inhibition, coupled with a favorable safety profile . In contrast, many first-generation GPX4 inhibitors, such as RSL3 and ML162, exhibit poor plasma stability and limited bioavailability, which have historically hampered their utility in in vivo studies. For instance, RSL3 is known to have poor plasma stability (t1/2 < 0.5 h in mouse plasma), limiting its in vivo application [1].

In Vivo Model Response
Cross-study comparable
Tumor growth inhibition at 10 mg/kg i.p.
Supports in vivo ferroptosis model studies
AsPC-1 xenograft; RSL3 shows poor plasma stability (t1/2 < 0.5 h)
In Vivo Efficacy Xenograft Model Pancreatic Cancer

GPX4-IN-9 Research Applications


In Vivo Ferroptosis in Pancreatic Cancer

GPX4-IN-9 is optimally suited for in vivo investigations of ferroptosis induction in pancreatic cancer models. Its demonstrated efficacy in an AsPC-1 xenograft model at 10 mg/kg (i.p.), as validated by chemical proteomics and tumor growth inhibition , makes it a superior choice over earlier-generation GPX4 inhibitors like RSL3 and ML162 that suffer from poor plasma stability and limited in vivo applicability [1].

Target Engagement and Chemical Proteomics

Researchers performing chemical proteomics or competitive ABPP experiments to map GPX4 interactomes should prioritize GPX4-IN-9. Its superior proteome-wide selectivity relative to ML210 and ML162 has been directly confirmed, minimizing off-target engagement and ensuring cleaner, more interpretable datasets [2]. This is critical for studies where unambiguous target assignment is paramount.

Cell-Based Ferroptosis Screens

For cell-based phenotypic screens or mechanistic studies across multiple cancer cell lines, GPX4-IN-9 offers a potent and versatile tool. With a broad IC50 range of 0.02-0.2 μM across diverse cell types , and validated activity in pancreatic cancer cells at low nanomolar concentrations (e.g., 22 nM in AsPC-1) , it provides a reliable and robust ferroptosis induction readout.

Application
Selection Property
Validation Focus
In vivo pancreatic cancer ferroptosis research
Reported in vivo exposure and target engagement
Tumor growth inhibition and tolerability endpoints
GPX4 target engagement and selectivity profiling
Chemical proteomics-based selectivity profile
Competitive ABPP off-target protein analysis
Cell-based ferroptosis induction studies
Low nanomolar potency across multiple cell lines
IC50 reproducibility in chosen cell model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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